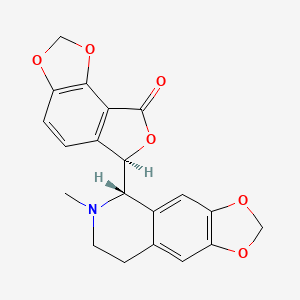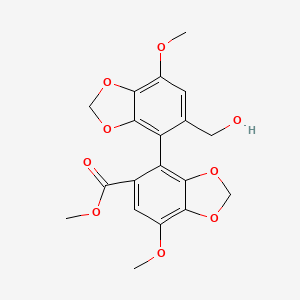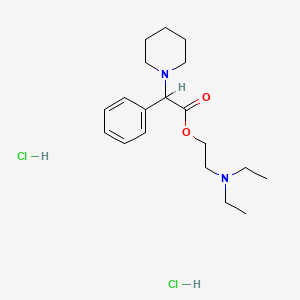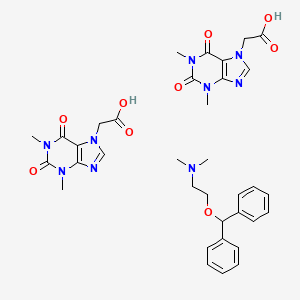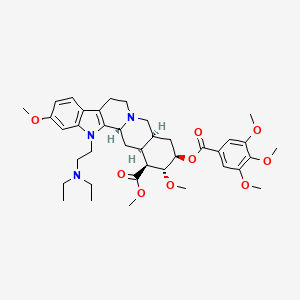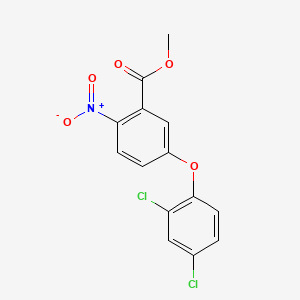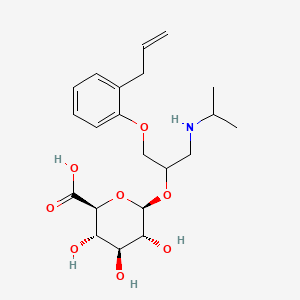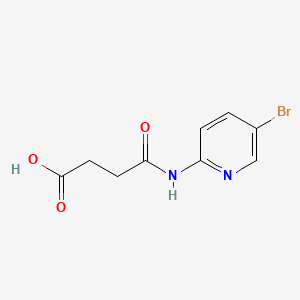
ビキニン
概要
説明
ビキニンのは、植物のグリコーゲンシンターゼキナーゼ3(GSK-3)/シャギー様キナーゼの非ステロイド性ATP競合阻害剤です。 植物の成長とストレス応答に重要な役割を果たすブラシノステロイドシグナル伝達経路を活性化することが知られています .
科学的研究の応用
Bikinin has a wide range of scientific research applications, including:
Plant Biology: Bikinin is used to study brassinosteroid signaling pathways and their role in plant development and stress responses.
Agronomy: It is applied to improve crop resistance to environmental stresses such as salinity.
Chemical Genetics: Bikinin serves as a tool in chemical genetics to dissect the functions of GSK-3/Shaggy-like kinases.
作用機序
ビキニンのは、グリコーゲンシンターゼキナーゼ3(GSK-3)/シャギー様キナーゼを阻害することで効果を発揮します。 これらのキナーゼに結合するためのATPと競合し、それらの活性を阻害します。 この阻害は、植物の成長とストレス応答のさまざまな側面を調節するブラシノステロイドシグナル伝達経路の活性化につながります . 分子標的は、ブラシノステロイドシグナル伝達のダウンストリームにあるキナーゼであるBIN2を含みます .
類似の化合物との比較
類似の化合物
ヨードビキニンの: ヨウ素置換基を持つビキニンのの誘導体であり、効力が向上しています.
メチルヨードビキニンの: 細胞透過性が向上したメチルエステル誘導体.
ブラシノライド: 成長促進作用が類似しているが、構造的性質が異なるブラシノステロイド.
ビキニンのの独自性
ビキニンのは、非ステロイド性であり、GSK-3/シャギー様キナーゼを直接阻害する能力によってユニークです。 ステロイドホルモンであるブラシノライドとは異なり、ビキニンのは、より経済的に合成することができ、大規模な用途に使用することができます .
結論として、ビキニンのは、植物生物学と農学において貴重な化合物であり、ブラシノステロイドシグナル伝達に関する洞察を提供し、作物の回復力を向上させる可能性があります。 そのユニークな特性と合成へのアクセス可能性により、科学研究において汎用性の高いツールとなっています。
生化学分析
Biochemical Properties
Bikinin directly inhibits BIN2 (group II GSK3s) by interfering with ATP binding . It targets GSK3/Shaggy-like kinases, which are key players in brassinosteroid (BR) signaling . These kinases impact plant development and participate in responses to wounding, pathogens, and salt stress .
Cellular Effects
Bikinin influences cell function by activating BR signaling . This activation impacts various cellular processes, including cell expansion and division, vascular tissue development, senescence, and modulation of stress responses .
Molecular Mechanism
Bikinin exerts its effects at the molecular level by directly docking to BIN2, a kinase in the downstream of BR signaling, and acts as a competitive inhibitor of adenosine triphosphate (ATP) .
Temporal Effects in Laboratory Settings
It has been observed that Bikinin and its derivatives can be inactivated in planta by conjugation with glutamic acid or malic acid .
Metabolic Pathways
Bikinin is involved in the brassinosteroid (BR) signaling pathway
準備方法
合成経路と反応条件
ビキニンのは、2位にアミドコハク酸残基、5位にハロゲンを持つピリジン環の形成を含む一連の化学反応によって合成することができます . 合成経路は通常、以下を含みます。
ピリジン環の形成: このステップでは、適切な前駆体を制御された条件下で環化します。
アミドコハク酸残基の導入: これは、アミド結合形成反応によって達成されます。
ハロゲン化: ピリジン環の5位に、ヨウ素などのハロゲン原子を導入します.
工業的生産方法
ビキニンのの工業的生産は、同様の化学経路を使用して大規模に合成されますが、収率と純度を高めるために最適化されています。 このプロセスには、研究と応用に必要な規格を満たすため、厳格な精製ステップが含まれます .
化学反応の分析
反応の種類
ビキニンのは、次のようなさまざまな化学反応を起こします。
酸化: ビキニンのは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、ビキニンのの官能基を修飾し、その活性を変化させることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、ビキニンののさまざまな誘導体、例えばヨードビキニンのやメチルヨードビキニンのなどがあり、これらは効力が向上し、細胞透過性が向上していることが示されています .
科学研究の応用
ビキニンのは、次のような幅広い科学研究の応用があります。
類似化合物との比較
Similar Compounds
Iodobikinin: A derivative of Bikinin with an iodine substituent, showing higher potency.
Methyliodobikinin: A methyl ester derivative with improved cell permeability.
Brassinolide: A brassinosteroid with similar growth-promoting activity but different structural properties.
Uniqueness of Bikinin
Bikinin is unique due to its non-steroidal nature and its ability to directly inhibit GSK-3/Shaggy-like kinases. Unlike brassinolide, which is a steroidal hormone, Bikinin is a simpler molecule that can be synthesized more economically and used in large-scale applications .
特性
IUPAC Name |
4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYYQDHEDOXWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349448 | |
| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188011-69-0 | |
| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5-Bromo-2-pyridinyl)amino]-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is bikinin?
A1: Bikinin is a small-molecule inhibitor that specifically targets plant glycogen synthase kinase 3 (GSK3)-like kinases. [, , , , ]
Q2: What are GSK3-like kinases and why are they important in plants?
A2: GSK3-like kinases are enzymes that play essential roles in various plant processes, including growth, development, and stress responses. They are key regulators of brassinosteroid (BR) signaling, a crucial pathway for plant growth and development. [, , , , , ]
Q3: How does bikinin affect GSK3-like kinases?
A3: Bikinin acts as a competitive inhibitor of GSK3-like kinases, binding to the ATP-binding site of the enzyme and preventing its activity. This inhibition leads to downstream effects on BR signaling and other pathways. [, , , ]
Q4: What are the downstream effects of bikinin treatment in plants?
A4: Bikinin treatment can lead to a range of effects in plants, including:* Enhanced growth: Bikinin can promote plant growth, particularly in roots and shoots, by inhibiting GSK3-like kinases and activating BR signaling. [, , , , , ] * Altered development: Bikinin can affect various developmental processes, such as vascular tissue differentiation, stomatal development, and leaf morphology, by modulating GSK3-like kinase activity. [, , , , ] * Modified stress responses: Bikinin can influence plant responses to abiotic stresses like salinity by interacting with ABA signaling, which is also regulated by GSK3-like kinases. [, , , ]
Q5: Does bikinin affect all GSK3-like kinases equally?
A5: Bikinin can interact with multiple GSK3-like kinases in plants, but its affinity and effects may vary depending on the specific kinase and plant species. [, ] For instance, bikinin was shown to interact with seven AtSK family members in Arabidopsis. []
Q6: Can bikinin help to understand the role of specific GSK3-like kinases?
A6: Yes, bikinin has been successfully used as a tool to investigate the function of individual GSK3-like kinases by comparing its effects in different plant species and genetic backgrounds. [, , , ]
Q7: What is the molecular formula and weight of bikinin?
A7: While the exact molecular formula and weight are not provided in these abstracts, they mention bikinin as a small molecule with a specific chemical structure. [, ] More detailed information would require referring to the original research articles.
Q8: How does the structure of bikinin relate to its activity?
A8: Research suggests that modifications to the bikinin structure can significantly impact its activity, potency, and selectivity towards different GSK3-like kinases. [, ] Specific structure-activity relationship (SAR) studies have focused on developing bikinin analogs with improved properties. [, , ]
Q9: Have any bikinin analogs been developed?
A9: Yes, researchers have synthesized several bikinin analogs to improve its properties, such as enhancing its growth-promoting activity in plants like Arabidopsis and rice. [, , ]
Q10: How is bikinin used in plant research?
A10: Bikinin serves as a powerful tool for studying:* BR signaling pathways: By inhibiting GSK3-like kinases, bikinin helps to unravel the complexities of BR signaling and its interactions with other pathways. [, , , ]* Plant development: Researchers use bikinin to investigate the role of GSK3-like kinases in controlling various developmental processes, such as vascular tissue formation and stomatal patterning. [, , ] * Stress tolerance mechanisms: Bikinin aids in understanding how plants respond to abiotic stresses, like salinity, and how these responses are mediated by GSK3-like kinases and their interactions with other signaling pathways. [, , ]
Q11: What are the advantages of using bikinin over genetic approaches to study GSK3-like kinases?
A11: Bikinin offers several advantages:* Overcoming redundancy: It can inhibit multiple GSK3-like kinases simultaneously, overcoming functional redundancy issues often encountered with genetic mutants. [, ]* Specificity: Bikinin demonstrates a degree of specificity towards GSK3-like kinases, minimizing off-target effects. [, , ]* Temporal and spatial control: Researchers can apply bikinin to specific tissues or developmental stages, providing precise control over its effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



